Tolmetin sodium

描述

准备方法

合成路线和反应条件: 托美丁钠是通过一系列化学反应合成的,这些反应涉及吡咯衍生物的酰化。 主要合成路线涉及 1-甲基-5-对甲苯酰基吡咯-2-乙酸与氢氧化钠反应生成托美丁钠 . 反应条件通常包括控制温度和 pH 值,以确保最终产品的纯度和产率。

工业生产方法: 在工业环境中,托美丁钠是在大型化学反应器中生产的,在这些反应器中,反应条件受到严格控制。 该工艺涉及使用高质量的试剂和溶剂,以实现最终产品的高产率和纯度。 工业生产还包括纯化步骤,如结晶和过滤,以去除任何杂质 .

化学反应分析

反应类型: 托美丁钠会发生各种化学反应,包括:

氧化: 托美丁钠可以被氧化形成相应的羧酸。

还原: 该化合物可以被还原形成醇衍生物。

常用试剂和条件:

氧化: 常用的氧化剂包括高锰酸钾和过氧化氢。

还原: 使用诸如氢化锂铝等还原剂。

取代: 使用卤素和烷基化剂等试剂.

主要产物: 这些反应形成的主要产物包括羧酸、醇衍生物和取代的吡咯化合物 .

科学研究应用

Pharmacological Properties

Tolmetin sodium exhibits significant anti-inflammatory , analgesic , and antipyretic properties. Research indicates that it effectively inhibits prostaglandin synthesis, which is crucial for its anti-inflammatory action. Unlike some other NSAIDs, tolmetin does not stimulate the pituitary-adrenal axis, making it a safer choice for long-term use in certain patient populations .

Rheumatoid Arthritis

This compound has been extensively studied for its efficacy in treating rheumatoid arthritis. A double-blind study demonstrated that patients receiving tolmetin experienced significant reductions in joint pain, swelling, and stiffness compared to those on placebo. The study involved a dosage range of 800-1600 mg daily over 12 weeks, with long-term follow-ups showing sustained benefits in a subset of patients .

Table 1: Efficacy of this compound in Rheumatoid Arthritis

| Study Type | Dosage Range (mg/day) | Duration | Patient Improvement (%) |

|---|---|---|---|

| Double-Blind Study | 800-1600 | 12 weeks | Moderate to significant |

| Long-Term Follow-Up | 400-2400 | 2 years | Marked: 20%, Moderate: 58% |

Osteoarthritis

In osteoarthritis management, this compound has shown comparable efficacy to other NSAIDs like phenylbutazone and aloxiprin. In a clinical trial involving 34 patients, tolmetin at a dosage of 1600 mg daily resulted in statistically significant pain reduction over three months .

Table 2: Comparison of this compound with Other NSAIDs in Osteoarthritis

| Drug | Dosage (mg/day) | Pain Reduction (%) | Adverse Effects |

|---|---|---|---|

| This compound | 1600 | Significant | Mild transient |

| Phenylbutazone | 400 | Comparable | Moderate |

| Aloxiprin | 6000 (equiv.) | Significant | Higher incidence |

Formulation Innovations

Recent advancements have focused on optimizing the formulation of this compound to enhance its bioavailability. Fast-dissolving tablet formulations have been developed that significantly improve the pharmacokinetic profile of tolmetin. Studies indicate that these formulations lead to quicker absorption and higher peak plasma concentrations compared to traditional tablets .

Table 3: Pharmacokinetic Comparison of Fast-Dissolving vs. Standard Tablets

| Formulation Type | Cmax (μg/mL) | Tmax (h) | AUC (μg·h/mL) |

|---|---|---|---|

| Fast-Dissolving Tablets | 206.93 | 1 | Higher |

| Standard Tablets | 108.58 | 2 | Lower |

Safety Profile

This compound is generally well-tolerated with a favorable safety profile compared to other NSAIDs. While mild side effects such as gastrointestinal discomfort may occur, the incidence is lower than that associated with aspirin or indomethacin . Long-term studies have not reported severe adverse effects, reinforcing its safety for chronic use in managing arthritis.

Case Study 1: Long-Term Management of Rheumatoid Arthritis

A patient with severe rheumatoid arthritis was treated with this compound over two years at varying dosages (400-2400 mg/day). The patient reported marked improvement in joint function and a reduction in pain levels without significant side effects.

Case Study 2: Efficacy in Osteoarthritis

In another case involving an elderly patient with osteoarthritis, treatment with this compound resulted in substantial pain relief and improved mobility after three months, demonstrating its effectiveness as a long-term management option.

作用机制

相似化合物的比较

托美丁钠在抗炎和止痛特性方面类似于其他 NSAID,如消炎痛和阿司匹林 . 托美丁钠在化学结构上是独特的,包括一个吡咯环,使其区别于其他 NSAID .

类似化合物:

- 消炎痛

- 阿司匹林

- 布洛芬

- 萘普生

生物活性

Tolmetin sodium is a nonsteroidal anti-inflammatory drug (NSAID) primarily used in the treatment of rheumatoid arthritis and osteoarthritis. Its biological activity encompasses anti-inflammatory, analgesic, and antipyretic properties. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

The precise mechanism of action for this compound remains unclear; however, it is known to inhibit prostaglandin synthesis. Prostaglandins are lipid compounds that play a crucial role in inflammation and pain signaling. Specifically, tolmetin inhibits prostaglandin G/H synthase (cyclooxygenase), leading to reduced levels of prostaglandins in the body, which contributes to its anti-inflammatory effects .

Pharmacokinetics

- Absorption : this compound is rapidly and almost completely absorbed after oral administration, achieving peak plasma concentrations within 30 to 60 minutes .

- Distribution : Information on the volume of distribution is not readily available.

- Protein Binding : Data on protein binding is also limited.

- Metabolism : The drug undergoes hepatic metabolism, although specific pathways are not well defined.

Case Studies and Clinical Trials

- Double-Blind Study : A double-blind study involving 14 patients with rheumatoid arthritis demonstrated that this compound was effective in reducing joint pain, swelling, and stiffness compared to placebo. Patients reported moderate improvements in their symptoms over a 12-week period .

- Long-Term Study : In a two-year open-label study with 24 patients, results showed that 5 patients improved markedly, 14 moderately, and 3 minimally. The study indicated that tolmetin was well-tolerated with few mild side effects .

- Geriatric Population Study : A retrospective study involving 847 geriatric patients revealed that tolmetin was as effective in older adults as in younger populations. Average daily doses were found to be effective for both rheumatoid arthritis and osteoarthritis, with significant symptom relief reported throughout the treatment duration .

Comparative Efficacy

A comparative analysis of this compound with other NSAIDs highlights its relative safety profile:

| Drug | Efficacy in RA | Gastrointestinal Side Effects | CNS Side Effects |

|---|---|---|---|

| This compound | Moderate | Lower than aspirin | Lower than indomethacin |

| Aspirin | Moderate | Higher | Moderate |

| Indomethacin | Moderate | Moderate | Higher |

This table illustrates that while this compound is effective in managing symptoms of rheumatoid arthritis, it tends to have a more favorable side effect profile compared to other NSAIDs like aspirin and indomethacin.

Formulation Innovations

Recent advancements have focused on enhancing the bioavailability of this compound through novel formulations:

属性

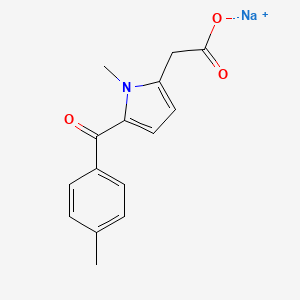

IUPAC Name |

sodium;2-[1-methyl-5-(4-methylbenzoyl)pyrrol-2-yl]acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15NO3.Na/c1-10-3-5-11(6-4-10)15(19)13-8-7-12(16(13)2)9-14(17)18;/h3-8H,9H2,1-2H3,(H,17,18);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGUALMNFRILWRA-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)C2=CC=C(N2C)CC(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14NNaO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

26171-23-3 (Parent) | |

| Record name | Tolmetin sodium | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035711343 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID2091546 | |

| Record name | Tolmetin sodium salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2091546 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

279.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35711-34-3 | |

| Record name | Tolmetin sodium | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035711343 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tolmetin sodium salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2091546 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Sodium 1-methyl-5-(4-methylbenzoyl)-1H-pyrrole-2-acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.047.883 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TOLMETIN SODIUM ANHYDROUS | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WL259637KX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary mechanism of action of Tolmetin sodium?

A1: this compound exerts its anti-inflammatory, analgesic, and antipyretic effects primarily by inhibiting the activity of cyclooxygenase (COX) enzymes. [, , , ]. COX enzymes catalyze the conversion of arachidonic acid to prostaglandins, which are mediators of inflammation, pain, and fever.

Q2: Does this compound exhibit selectivity towards COX-1 or COX-2 isoforms?

A2: While the research papers provided do not specifically address the COX isoform selectivity of this compound, it is generally considered a non-selective COX inhibitor, meaning it inhibits both COX-1 and COX-2 isoforms [].

Q3: How does the inhibition of COX enzymes by this compound translate into its therapeutic benefits?

A3: By inhibiting COX enzymes and consequently reducing prostaglandin synthesis, this compound effectively reduces inflammation, alleviates pain, and lowers fever [, , ].

Q4: What is the molecular formula and weight of this compound?

A4: The research papers provided do not explicitly state the molecular formula and weight of this compound. For accurate information, please refer to resources like PubChem or DrugBank.

Q5: Is there any spectroscopic data available regarding this compound?

A5: While the papers mention the use of spectrophotometry for analytical purposes [, ], specific spectroscopic data is not provided.

Q6: How stable is this compound under various storage conditions?

A6: While the provided research doesn't delve into specific stability studies, it mentions the use of stability-indicating assays for this compound in solid dosage forms [].

Q7: What are some strategies employed to enhance the bioavailability and therapeutic efficacy of this compound?

A7: Researchers have explored various formulation approaches, including:

- Sustained-release suppositories: Utilizing Eudragit L-100 to achieve a controlled release profile of this compound [].

- Transdermal patches: Employing polymers like Hydroxy Propyl Methylcellulose and Ethyl cellulose to deliver this compound through the skin [, ].

- Microspheres: Developing microspheres using sodium alginate and ethyl cellulose to achieve controlled release and potentially reduce gastrointestinal side effects [, ].

- Thermosensitive mucoadhesive liquid suppositories: Formulating liquid suppositories with Poloxamer P407/P188 and methylcellulose for enhanced rectal bioavailability and reduced gastrointestinal irritation [].

Q8: How is this compound metabolized in the body?

A10: While the detailed metabolic pathway is not explicitly discussed in the provided papers, one study mentions the presence of Tolmetin glycinamide as an active metabolite of Amtolmetin guacil, a prodrug of this compound [].

Q9: What preclinical models have been employed to evaluate the efficacy of this compound?

A9: Researchers have utilized various animal models to assess the efficacy of this compound, including:

- Acetic acid-induced writhing in mice and rats: This model evaluates the analgesic activity of this compound [, ].

- Kaolin-carrageenin and adjuvant-induced inflammation models in rats: These models assess the anti-inflammatory effects of this compound [, ].

- Rabbit and rat uterine horn and peritoneal side wall adhesion models: These models evaluate the efficacy of this compound in preventing postoperative adhesions [, ].

Q10: Has the efficacy of this compound been evaluated in clinical trials for specific indications?

A10: Yes, numerous clinical trials have investigated the efficacy of this compound in various conditions:

- Rheumatoid Arthritis: Studies have demonstrated the efficacy of this compound in improving symptoms like morning stiffness and pain in patients with rheumatoid arthritis [, , , ].

- Osteoarthritis: this compound has shown efficacy in relieving pain and improving functionality in patients with osteoarthritis [, , , ].

- Ankylosing Spondylitis: Clinical trials have confirmed the beneficial effects of this compound in managing pain, inflammation, and stiffness associated with ankylosing spondylitis [, ].

- Acute Pulpitis: this compound has exhibited promising analgesic effects in the treatment of acute pulpitis [].

Q11: What are some known adverse effects associated with this compound?

A13: While this Q&A focuses on the scientific aspects and avoids discussing side effects, it's crucial to acknowledge that NSAIDs like this compound can potentially cause gastrointestinal adverse events. Researchers are actively exploring formulations and delivery strategies to mitigate these risks [, , ].

Q12: How does this compound compare to other NSAIDs in terms of efficacy and safety?

A12: Several studies have compared this compound to other NSAIDs:

- Phenylbutazone: A study found this compound to be comparable to Phenylbutazone in alleviating rheumatoid arthritis symptoms [].

- Aspirin: Research suggests that this compound might be associated with a lower incidence of adverse effects compared to Aspirin [].

- Indomethacin: this compound has demonstrated similar efficacy to Indomethacin in managing ankylosing spondylitis [].

- Naproxen: Clinical trials have shown comparable efficacy between this compound and Naproxen in treating osteoarthritis [].

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。